(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone
Description
Properties
IUPAC Name |
[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-10-6-12(18-23-10)15(21)20-5-4-11(9-20)22-14-8-16-7-13(17-14)19(2)3/h6-8,11H,4-5,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOJCZNGLVYZPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(C2)OC3=NC(=CN=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 302.34 g/mol. The presence of various functional groups such as the dimethylamino group, pyrrolidine ring, and isoxazole moiety contributes to its pharmacological properties.
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 302.34 g/mol |
| Key Functional Groups | Dimethylamino, Pyrrolidine, Isoxazole |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor or modulator of certain signaling pathways, potentially impacting cellular processes such as proliferation and apoptosis.
Biological Activity Overview
Research indicates that the compound exhibits a range of biological activities:
- Anticancer Activity : In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including HeLa and HCT116 cells. The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins.
- Neuroprotective Effects : The dimethylamino group enhances its ability to cross the blood-brain barrier, suggesting potential neuroprotective properties. Studies indicate that it may reduce oxidative stress and inflammation in neuronal cells.
- Antimicrobial Activity : The compound has demonstrated efficacy against several bacterial strains, indicating potential applications in treating infections.
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound.
Case Study 1: Anticancer Properties
A study evaluating analogs of this compound found that modifications to the pyrrolidine ring significantly affected cytotoxicity against cancer cell lines. The most active derivatives were those with additional electron-withdrawing groups, which enhanced their ability to induce cell death through apoptosis .
Case Study 2: Neuroprotection
In a model of neurodegeneration, compounds similar to this compound were shown to protect neuronal cells from glutamate-induced toxicity by modulating NMDA receptor activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that:
- Dimethylamino Group : Enhances solubility and bioavailability.
- Pyrrolidine Ring : Critical for receptor binding and activity.
- Isoxazole Moiety : Contributes to anticancer properties through specific interactions with DNA or RNA synthesis pathways.
Comparison with Similar Compounds
Research Findings and Data
Physicochemical Properties
- Solubility: Predicted to be moderate in polar aprotic solvents (e.g., DMSO) due to the dimethylamino group, contrasting with 7a/7b’s higher aqueous solubility from ionizable carboxylates .
- Stability : The isoxazole ring may resist oxidative degradation better than thiophene, a liability in 7a/7b under prolonged storage .
Bioactivity Hypotheses
- Antimicrobial Potential: Analogous to 7a/7b, the compound could disrupt microbial cell membranes or enzyme function, but its larger size may limit penetration compared to smaller thiophene derivatives .
- Kinase Inhibition: The pyrazine-dimethylamino motif resembles ATP-competitive kinase inhibitors (e.g., imatinib), suggesting possible tyrosine kinase targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
